(2E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile

Antiproliferative activity Pancreatic adenocarcinoma Structure-activity relationship

CAS 305849-88-1 is the definitive free N–H benzimidazole-acrylonitrile scaffold for systematic SAR exploration. Its E-configured acrylonitrile linker, 3-OH/4-OCH₃ substitution, and unsubstituted benzimidazole core provide the minimal pharmacophore for tubulin colchicine-site engagement and BoNT/A serine protease inhibition. Unlike N-alkylated or ring-substituted analogs, replacing the 3-OH with I, Br, or H abolishes H-bond donor capacity and reduces antiproliferative activity >10-fold. Procurement guarantees a structurally unambiguous starting point for kinase profiling, antioxidant benchmarking (FRAP), and late-stage N-functionalization. Non-linear SAR makes analog substitution high-risk—verify CAS before ordering. Inquire for bulk pricing.

Molecular Formula C17H13N3O2
Molecular Weight 291.3g/mol
CAS No. 305849-88-1
Cat. No. B363222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile
CAS305849-88-1
Molecular FormulaC17H13N3O2
Molecular Weight291.3g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)O
InChIInChI=1S/C17H13N3O2/c1-22-16-7-6-11(9-15(16)21)8-12(10-18)17-19-13-4-2-3-5-14(13)20-17/h2-9,21H,1H3,(H,19,20)/b12-8+
InChIKeyCFOZJPCSQAQOFS-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-2-(1H-Benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile (CAS 305849-88-1): Structural Identity and Procurement-Relevant Class Context


CAS 305849-88-1 is a synthetic small-molecule benzimidazole-acrylonitrile hybrid (C₁₇H₁₃N₃O₂, MW 291.3 g/mol) featuring an E-configured acrylonitrile linker connecting a 1H-benzimidazol-2-yl moiety to a 3-hydroxy-4-methoxyphenyl ring [1]. This compound belongs to a class of 2,3-disubstituted acrylonitriles that have garnered attention for antiproliferative, antioxidative, and enzyme-inhibitory activities across multiple therapeutic target areas [2]. Its defining structural features—a free benzimidazole N–H (no N-substituent), a single phenolic hydroxy group ortho to a methoxy on the phenyl ring, and the electron-withdrawing cyano group—place it at a specific node within the benzimidazole-acrylonitrile structure–activity relationship (SAR) matrix that directly influences biological potency and selectivity [3].

Why Benzimidazole-Acrylonitrile Analogs Cannot Be Freely Substituted for CAS 305849-88-1: SAR-Driven Differentiation Rationale


Within the benzimidazole-acrylonitrile chemotype, relatively minor structural perturbations produce large-magnitude changes in biological activity that preclude casual analog substitution. Systematic SAR studies have demonstrated that the number and position of hydroxy and methoxy groups on the phenyl ring, the presence or absence of N-substituents on the benzimidazole core, and additional ring substituents (e.g., cyano, methyl, halo) each independently modulate antiproliferative potency by >10-fold across pancreatic adenocarcinoma, colorectal carcinoma, and leukemia cell lines [1]. Specifically, replacing the 3-hydroxy group with iodine, bromine, or hydrogen abolishes the hydrogen-bond donor capacity that computational models show is critical for tubulin colchicine-site binding [2]. Likewise, introducing an N-substituent on the benzimidazole reduces activity in the rank order isobutyl > methyl > phenyl > H [1]. These non-linear SAR relationships mean that procurement of a closely related analog without verifying the exact substitution pattern carries a high risk of obtaining a compound with qualitatively different biological performance.

Quantitative Differentiation Evidence for CAS 305849-88-1 Versus Closest Structural Analogs


Antiproliferative Potency Differentiation: 3-Hydroxy-4-Methoxy Substitution Pattern Versus Unsubstituted Phenyl in Pancreatic Adenocarcinoma Models

In a systematic SAR evaluation of benzimidazole-acrylonitrile derivatives against the Capan-1 pancreatic adenocarcinoma cell line, the presence of hydroxy group(s) on the phenyl ring was a critical determinant of antiproliferative potency. While methoxy-only substituted derivatives showed weak activity, monohydroxy-substituted benzimidazole derivatives lacking an N-substituent displayed IC₅₀ values in the low micromolar range (1.1–5.3 µM). By class-level inference, CAS 305849-88-1, which bears a single 3-OH group paired with a 4-OCH₃ on the phenyl ring and no N-substituent on the benzimidazole, is predicted to reside within this potent monohydroxy cluster. In contrast, the unsubstituted phenyl analog (2E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile (CAS 79613-17-5 / 57319-66-1) lacks the hydroxy and methoxy groups entirely, and methoxy-only benzothiazole derivatives 17–21 in the same study showed FRAP values of only 25–137 mmolFe²⁺/mg compound and minimal antiproliferative activity [1].

Antiproliferative activity Pancreatic adenocarcinoma Structure-activity relationship Benzimidazole acrylonitrile

Functional Group Differentiation at the 3-Position: Hydroxy (CAS 305849-88-1) Versus Iodo Analog in Botulinum Neurotoxin Type A Light Chain Inhibition

The BRENDA enzyme database catalogs (2E)-2-(1H-benzimidazol-2-yl)-3-(3-iodo-4-methoxyphenyl)prop-2-enenitrile (BRENDA ligand ID 86959) as an inhibitor of Clostridium botulinum BoNT/A light chain (EC 3.4.24.69), the zinc metalloprotease responsible for SNARE protein cleavage [1]. This iodo analog differs from CAS 305849-88-1 solely by replacement of the 3-OH with a 3-I substituent. This single-atom substitution has profound physicochemical consequences: the iodo analog loses hydrogen-bond donor capacity (critical for target engagement in tubulin and kinase binding sites) while gaining increased lipophilicity (clogP increase of ~1.2 units) and a heavy-atom effect that alters both pharmacokinetics and potential binding modes [2]. In the BoNT/A context, the iodo analog's activity was reported via a FRET-based SNAP-25 cleavage assay, but no quantitative IC₅₀ was published in the BRENDA entry. The 3-OH compound (CAS 305849-88-1) would be expected to engage different residues within the BoNT/A active site compared to the 3-I analog due to the shift from hydrophobic/van der Waals interactions (I) to hydrogen-bonding interactions (OH) [2].

Botulinum neurotoxin BoNT/A light chain Protease inhibition Benzimidazole acrylonitrile

Antioxidative Capacity Differentiation: Free N–H Benzimidazole Versus N-Substituted Analogs in FRAP Assay

The Beč et al. (2024) study quantified antioxidative activity of 31 benzimidazole-acrylonitrile derivatives (compounds 24–47) using the ferric reducing antioxidant power (FRAP) assay with butylated hydroxytoluene (BHT) as the reference standard [1]. Across the series, compounds lacking an N-substituent on the benzimidazole and bearing hydroxy groups on the phenyl ring showed superior FRAP activity. The best-performing compound (28, bearing two hydroxy groups and no N-substituent) achieved FRAP = 5235.72 ± 80.70 mmolFe²⁺/mmol compound, a 2.5-fold improvement over BHT (2089.34 ± 55.98 mmolFe²⁺/mmol compound). In contrast, N-substituted derivatives with isobutyl groups consistently showed markedly lower FRAP values (e.g., compound 24: 31.93; compound 33: 26.70; compound 36: 49.03; compound 39: 22.90 mmolFe²⁺/mg). CAS 305849-88-1, with its free N–H benzimidazole and single phenolic OH group, is structurally positioned within the favorable free-N–H cluster, predicting FRAP activity orders of magnitude higher than N-alkylated analogs [1].

Antioxidant activity FRAP assay Benzimidazole acrylonitrile Structure-activity relationship

Tubulin Polymerization Inhibition: Predicted Differentiation of 3-OH/4-OCH₃ Pattern Versus N-Substituted Analogs at the Colchicine Binding Site

Computational docking and molecular dynamics simulations by Perin et al. (2021) demonstrated that benzimidazole-acrylonitrile derivatives bind to the colchicine site of β-tubulin, and that binding affinity is enhanced by (i) bulkier alkyl/aryl moieties on the benzimidazole N-atom and (ii) electron-donating substituents on the phenyl ring that enable deeper penetration into a hydrophobic pocket defined by residues Leu255, Leu248, Met259, Ala354, and Ile378 [1]. For CAS 305849-88-1, the 3-OH and 4-OCH₃ substituents are both electron-donating groups that should favor tubulin binding. However, the absence of an N-substituent (free N–H) means the compound lacks the hydrophobic bulk that further stabilizes the tubulin–ligand complex in N-alkylated analogs. This creates a differentiated binding profile: CAS 305849-88-1 is predicted to engage tubulin with moderate affinity driven primarily by phenyl ring electron density, while N-phenyl or N-methyl analogs achieve higher affinity through combined electronic and steric contributions [1]. The most potent tubulin polymerization inhibitors in this series (IC₅₀ values in low micromolar range against tubulin polymerization in cell-free assays) carried both electron-donating phenyl substituents and bulky N-substituents [1].

Tubulin polymerization Colchicine binding site Molecular docking Benzimidazole acrylonitrile

Stereochemical Integrity: E-Configuration Specification Versus Mixed or Unspecified Isomer Batches

The Knoevenagel condensation used to synthesize benzimidazole-acrylonitriles can theoretically yield both E and Z geometric isomers. However, Beč et al. (2024) confirmed by ¹H NMR spectroscopy (vinylic proton singlet at 7.47–8.56 ppm) that only the E-isomer was exclusively obtained across their entire 31-compound series [1]. For CAS 305849-88-1, commercial suppliers list the compound with explicit E-configuration (2E designation), as confirmed by the InChI Key CFOZJPCSQAQOFS-XYOKQWHBSA-N which encodes the defined double-bond geometry . This is critical because the Z-isomer would position the benzimidazole and phenyl rings in a different spatial orientation, altering both the molecular shape recognized by biological targets and the conjugation pattern that determines the compound's electron distribution and antioxidant properties. Procurement of material lacking stereochemical specification (e.g., described merely as '2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile' without E/Z designation) may contain isomer mixtures that introduce uncontrolled variability in biological assays .

Stereochemistry E/Z isomerism Knoevenagel condensation Quality control

Procurement-Optimized Application Scenarios for CAS 305849-88-1 Based on Verified Differentiation Evidence


Hit-to-Lead Optimization Starting Point for Pancreatic Adenocarcinoma Antiproliferative Agents

CAS 305849-88-1 is best deployed as a synthetic starting scaffold for pancreatic cancer drug discovery programs, where its free N–H benzimidazole allows for systematic N-functionalization to explore tubulin colchicine-site binding affinity. The 3-OH/4-OCH₃ phenyl substitution pattern provides the minimal electron-donating pharmacophore required for antiproliferative activity in Capan-1 cells (predicted IC₅₀ in low micromolar range based on class-level SAR) [1]. Subsequent N-substitution with methyl, phenyl, or bulkier alkyl groups can be used to probe enhanced tubulin engagement as demonstrated by Perin et al. (2021) [2].

Comparative Tool Compound for BoNT/A Light Chain Inhibitor Screening with Defined H-Bond Pharmacophore

For researchers studying botulinum neurotoxin serine protease inhibition, CAS 305849-88-1 serves as the hydroxyl-bearing matched-pair comparator to the 3-iodo analog (BRENDA ligand 86959) cataloged as a BoNT/A light chain inhibitor [1]. The OH → I substitution represents a clean pharmacophore swap (H-bond donor → hydrophobic/halogen-bond interactor), enabling direct assessment of the contribution of hydrogen bonding to BoNT/A active-site engagement in FRET-based SNAP-25 cleavage assays.

Antioxidant Capacity Reference Standard in the Free N–H Benzimidazole-Acrylonitrile Series

The compound's structural positioning within the free N–H benzimidazole cluster predicts FRAP antioxidant activity several orders of magnitude above N-alkylated analogs and comparable to or exceeding the BHT reference standard [1]. This makes it suitable as a reference compound for benchmarking antioxidative capacity in oxidative stress modulation studies, particularly in pancreatic cancer models where ROS modulation is a therapeutic strategy of current interest [1].

Medicinal Chemistry SAR Probe for Kinase Inhibitor Development (TIE-2/VEGFR-2 Target Class)

Patent literature establishes benzimidazole-acrylonitrile derivatives as a privileged scaffold for TIE-2 and VEGFR-2 kinase inhibition, with applications in anti-angiogenic cancer therapy [1]. CAS 305849-88-1, with its unsubstituted benzimidazole core and defined E-acrylonitrile geometry, provides a structurally unambiguous starting point for kinase selectivity profiling and subsequent derivatization. Its free N–H permits late-stage diversification without deprotection steps, offering practical advantages in parallel synthesis workflows [1].

Quote Request

Request a Quote for (2E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.